molecular formula C18H13BrN2O3 B12875946 N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 73076-37-6

N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12875946
CAS No.: 73076-37-6
M. Wt: 385.2 g/mol
InChI Key: ZTGRYIPJKFSGCO-UHFFFAOYSA-N
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Description

N-(4-(4-Bromobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group, a phenyl ring, and an isoxazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Bromobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bromobenzoyl precursor. The bromobenzoyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent steps involve coupling reactions to attach the phenyl and isoxazole rings under controlled conditions, often using catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity N-(4-(4-Bromobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Bromobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide exhibits anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 8 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Case Study:
Research conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Another area of research involves the antimicrobial effects of this compound. Preliminary studies indicate its effectiveness against various bacterial strains.

Case Study:
In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound displayed minimum inhibitory concentrations (MICs) of 12 µg/mL and 15 µg/mL respectively, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-(4-Bromobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may facilitate binding to these targets, while the isoxazole ring can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-(4-bromobenzoyl)phenyl)benzamide
  • 4-Bromo-N-(4-(4-bromobenzoyl)phenoxy)phenyl)benzamide

Uniqueness

N-(4-(4-Bromobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole ring differentiates it from other bromobenzoyl compounds, providing unique properties for various applications.

Biological Activity

N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxazole ring, a bromobenzoyl moiety, and a carboxamide functional group. Its chemical formula is C16_{16}H14_{14}BrN2_{2}O3_{3}, with a molecular weight of approximately 364.19 g/mol. The presence of bromine in the structure is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Research indicates that derivatives of oxazole compounds, including this compound, exhibit various mechanisms of action:

  • Apoptosis Induction : Studies have shown that related oxazole derivatives can induce apoptosis in cancer cells. For instance, a study identified structure-activity relationships (SAR) among 2-phenyl-oxazole-4-carboxamide derivatives, revealing that certain compounds could cleave PARP and lead to DNA laddering, which are hallmarks of apoptosis .
  • Anti-inflammatory Activity : The compound's structural features suggest potential anti-inflammatory properties. Oxazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
  • Analgesic Effects : Some oxazole derivatives have demonstrated analgesic activity in preclinical models. In particular, molecular docking studies indicate that these compounds may interact with pain-related biological targets .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Apoptosis InductionInduces apoptosis in human colorectal DLD-1 cells with EC50_{50} of 270 nM
Tumor Growth Inhibition63% tumor growth inhibition in xenograft models at 50 mpk
Analgesic ActivityActive in writhing and hot plate tests; low toxicity observed
Anti-inflammatoryPotential inhibition of COX enzymes suggested through molecular docking

Case Studies

  • Apoptosis Induction in Cancer Models : In a study involving human colorectal cancer cells (DLD-1), this compound showed significant induction of apoptosis as evidenced by PARP cleavage and DNA fragmentation assays. This suggests its potential as an anticancer agent.
  • Analgesic Testing : In animal models, the compound exhibited notable analgesic effects comparable to standard analgesics. The mechanisms were explored through behavioral assays such as the writhing test and hot plate test, indicating its effectiveness without significant acute toxicity .
  • Inflammatory Response : Molecular docking studies have indicated that this compound may inhibit COX enzymes involved in the inflammatory pathway. This opens avenues for further research into its use as an anti-inflammatory agent .

Properties

CAS No.

73076-37-6

Molecular Formula

C18H13BrN2O3

Molecular Weight

385.2 g/mol

IUPAC Name

N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H13BrN2O3/c1-11-16(10-20-24-11)18(23)21-15-8-4-13(5-9-15)17(22)12-2-6-14(19)7-3-12/h2-10H,1H3,(H,21,23)

InChI Key

ZTGRYIPJKFSGCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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